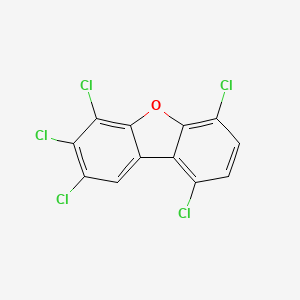

1,4,6,7,8-Pentachlorodibenzofuran

Description

Significance of Polychlorinated Dibenzofurans as Persistent Organic Pollutants in Environmental Systems

PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention. scielo.brwikipedia.org This designation highlights their resistance to environmental degradation, which allows them to remain in ecosystems for extended periods. scielo.brnih.gov Their chemical stability and lipophilic (fat-loving) nature lead to their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. scielo.brfrontiersin.org Consequently, PCDFs can biomagnify through the food chain, reaching higher concentrations in organisms at successively higher trophic levels.

These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. frontiersin.orgwikipedia.org The incineration of waste, chemical manufacturing, and the production of certain pesticides and herbicides are significant sources of PCDF emissions into the environment. nih.govfrontiersin.org Their presence in soil, sediment, and biological samples is a key indicator of anthropogenic pollution. scielo.brontosight.ai

The toxicity of PCDF congeners is a major concern. Many are known developmental toxicants and are suspected human carcinogens. nih.govwikipedia.org Their adverse health effects can include damage to the liver and kidneys, immunosuppression, and reproductive problems. ontosight.ai The toxicity of individual PCDF congeners varies depending on the number and position of chlorine atoms. wikipedia.org

Academic Context of 1,4,6,7,8-Pentachlorodibenzofuran within PCDF Research

Within the large family of PCDFs, specific congeners are the focus of targeted research due to their prevalence and toxicological relevance. This compound is one such congener, identified by its unique arrangement of five chlorine atoms on the dibenzofuran (B1670420) backbone. ontosight.aiepa.gov

A critical aspect of PCDF research is the concept of Toxic Equivalency Factors (TEFs), which express the toxicity of a specific congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While some pentachlorodibenzofuran isomers like 2,3,4,7,8-PeCDF have a designated TEF of 0.5, the specific TEF for 1,4,6,7,8-PeCDF is not as universally established and is an area of ongoing evaluation. nih.govias.ac.in

Research Gaps and Future Directions in this compound Studies

Despite the existing body of research on PCDFs, specific knowledge gaps persist for individual congeners like this compound. A primary area for future research is to more precisely quantify its toxicological potency. nih.gov Establishing a consensus TEF is crucial for accurate risk assessment of complex environmental mixtures.

Further investigation is needed to fully understand the environmental fate and transport of 1,4,6,7,8-PeCDF. This includes studying its degradation pathways, such as photolysis and microbial degradation, to better predict its persistence in different environmental compartments. ontosight.ai More data on its bioaccumulation and biomagnification potential in various food webs would also enhance ecological risk assessments.

Additionally, refining analytical methods to improve the detection and quantification of 1,4,6,7,8-PeCDF at trace levels in complex matrices remains an important objective. This will enable more accurate exposure assessments and a better understanding of its distribution in the environment.

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-2-6(14)12-8(5)4-3-7(15)9(16)10(17)11(4)18-12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANGHZRYKXDPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232548 | |

| Record name | 1,4,6,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-35-2 | |

| Record name | 1,4,6,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE5XNK99QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways of Polychlorinated Dibenzofurans, with Focus on 1,4,6,7,8 Pentachlorodibenzofuran Genesis

De Novo Synthesis Mechanisms of Polychlorinated Dibenzofurans

De novo synthesis is a significant pathway for the formation of PCDFs, particularly in processes like municipal waste incineration. dss.go.thacs.org This process is defined as the formation of PCDFs from the basic carbon structure present in materials like fly ash, in the presence of a chlorine source and oxygen. dss.go.thacs.orgepa.gov It essentially involves the breakdown of a carbon matrix and subsequent chlorination and cyclization to form the dibenzofuran (B1670420) structure. dss.go.thacs.org

Carbonaceous matrices, especially those found in fly ash from incinerators, play a crucial role in the de novo synthesis of PCDFs. researchgate.netresearchgate.net Fly ash provides a solid surface that acts as both a carbon source and a catalyst for the reactions. researchgate.net The carbon within the fly ash can be in various forms, including amorphous carbon and more structured graphitic layers. epa.govnih.gov

The process begins with the chemisorption of gaseous oxygen onto metallic sites within the fly ash matrix. epa.gov This oxygen is then transferred to the carbon structure, leading to its oxidation and gasification. epa.gov During this breakdown of the carbon structure, aromatic compounds can be formed, which then serve as building blocks for PCDF formation. epa.gov The presence of chlorine, often from inorganic chlorides like NaCl and KCl, within the fly ash allows for the chlorination of these aromatic intermediates. dss.go.thresearchgate.net

The physical and chemical properties of the fly ash matrix, such as its surface area and the presence of acidic or basic sites, can influence the rate and profile of PCDF formation. researchgate.net

Temperature is a critical parameter in the de novo synthesis of PCDFs, with a distinct temperature window for optimal formation. nih.govaaqr.org Laboratory studies have shown that PCDF formation on fly ash typically occurs in a temperature range of 200°C to 500°C. researchgate.net The maximum formation is often observed around 300°C to 400°C. nih.govnih.gov For instance, experiments on sinter plant fly ash revealed two optimum formation temperatures, one around 325°C and another at approximately 400°C, which corresponded to the oxidative degradation temperatures of the carbon in the ash. nih.gov

The reaction time also affects the quantity of PCDFs formed. Significant amounts of PCDFs can be generated within the first 30 minutes of the reaction, followed by a slower formation rate over several hours. nih.gov At longer reaction times, decomposition reactions can become more prominent. nih.gov

The concentration of oxygen is another crucial factor. aaqr.org Oxygen is necessary for the initial oxidation of the carbon matrix and for the incorporation of the oxygen atom into the furan (B31954) ring of the PCDF molecule. epa.govaaqr.org Studies have demonstrated that PCDF yields increase significantly with higher oxygen concentrations. aaqr.orgnih.gov

Table 1: Influence of Temperature and Oxygen on PCDF Formation

| Parameter | Effect on PCDF Formation | Optimal Range/Condition | Source |

|---|---|---|---|

| Temperature | Formation increases with temperature up to an optimum, then declines. | 200°C - 500°C (optimum often 300°C - 400°C) | researchgate.netnih.govnih.gov |

| Oxygen | Essential for carbon oxidation and furan ring formation; yield increases with concentration. | Presence of O₂ is critical. | aaqr.orgnih.gov |

| Reaction Time | Rapid initial formation, followed by a slower rate. | Significant formation within 30 minutes. | nih.gov |

Metal ions present in fly ash, particularly copper and iron, are known to have a significant catalytic effect on the de novo synthesis of PCDFs. epa.govaaqr.orgcore.ac.uk Copper compounds, such as copper(II) chloride (CuCl₂), are particularly effective catalysts. researchgate.netepa.gov

The proposed mechanism involves the metal acting as a site for oxygen chemisorption. epa.gov For example, gaseous oxygen can react with copper to form copper oxide (CuO). epa.gov This copper oxide then transfers the oxygen to the carbon matrix, facilitating its gasification and the formation of aromatic precursors. epa.gov The copper is then regenerated and can participate in further catalytic cycles. epa.gov

Iron compounds, such as iron(III) chloride (FeCl₃), also catalyze the formation of PCDFs from benzene (B151609) and other precursors. aaqr.orgcore.ac.uk The catalytic activity of these metals can be influenced by their chemical form and their interaction with the support matrix. mdpi.comcardiff.ac.uk The presence of these metal catalysts can significantly enhance the rate of PCDF formation at lower temperatures. epa.gov

Precursor Formation Pathways of Polychlorinated Dibenzofurans

In addition to de novo synthesis, PCDFs can also be formed from pre-existing chlorinated aromatic compounds, known as precursors. dss.go.thnih.gov This pathway is considered a major contributor to PCDF emissions, especially in hazardous waste incinerators. nih.gov

Chlorophenols are well-established precursors for the formation of PCDFs. dss.go.thmurdoch.edu.aunih.gov The condensation of two chlorophenol molecules can lead to the formation of a PCDF. core.ac.uk This reaction can occur in the gas phase at high temperatures or on the surface of fly ash particles at lower temperatures. murdoch.edu.auuva.nl

The mechanism often involves the formation of phenoxy radicals from the chlorophenols. nih.gov The coupling of two phenoxy radicals can lead to an intermediate that, through the loss of water, forms a PCDF. researchgate.net The specific isomers of the resulting PCDFs are dependent on the structure of the initial chlorophenol precursors. core.ac.uk For example, the condensation of 2,4,6-trichlorophenol (B30397) has been shown to produce specific PCDF congeners. uva.nl

The surfaces of particles, such as fly ash, provide an ideal environment for the catalytic conversion of precursors to PCDFs. core.ac.ukuva.nl These surfaces can act as a support for catalytic metals and also provide sites for the adsorption of precursor molecules. acs.orgacs.org

The reactions on these surfaces are heterogeneous, meaning they occur at the interface between a solid catalyst and gaseous reactants. acs.org The acidic or basic nature of the support material can influence the reaction pathways. researchgate.net For instance, active carbon has been shown to catalyze the condensation of 2,4,6-trichlorophenol into PCDDs, and similar surface-catalyzed reactions are expected for PCDF formation. uva.nl The presence of metal catalysts like copper and iron on the particle surface can significantly enhance the rate of these condensation and cyclization reactions. core.ac.uk The catalyst's structure, including the size and shape of metal nanoparticles, can also influence the selectivity of the reactions. cardiff.ac.ukpnas.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,4,6,7,8-Pentachlorodibenzofuran |

| 2,4,6-trichlorophenol |

| Copper(II) chloride |

| Iron(III) chloride |

| Polychlorinated dibenzofurans (PCDFs) |

| Polychlorinated dibenzo-p-dioxins (PCDDs) |

| Sodium chloride |

| Potassium chloride |

| Benzene |

Influence of Combustion and Pyrolysis Conditions on PCDF Congener Profiles

The profile of PCDF congeners, including this compound, that are formed during thermal processes is not arbitrary. It is the result of a complex interplay of various factors, from the composition of the material being burned to the specific operating conditions of the combustion or pyrolysis unit. Research has shown that manipulating these conditions can significantly alter the distribution of PCDF isomers.

Specific Factors Favoring Dibenzofuran Formation Over Dioxins

In many thermal processes, the formation of PCDFs is favored over their structural cousins, polychlorinated dibenzo-p-dioxins (PCDDs). The ratio of PCDFs to PCDDs can provide insights into the dominant formation pathways. A PCDF/PCDD ratio greater than one often suggests that the de novo synthesis pathway is the primary mechanism. researchgate.net This pathway involves the formation of PCDFs from the basic carbon structure of fly ash in the presence of a chlorine source and a catalyst.

Several factors can contribute to a higher yield of PCDFs compared to PCDDs:

Precursor Compounds: The nature of the chemical precursors available plays a significant role. For example, chlorophenols are known precursors for both PCDDs and PCDFs. However, the reaction conditions can favor one pathway over the other.

Catalytic Activity: Certain catalysts may preferentially promote the formation of PCDFs. While copper is a known catalyst for both, the specifics of the catalytic surface and the presence of other metals can influence the final product ratio. nih.govresearchgate.net

Pyrolysis Conditions: Pyrolysis processes, characterized by low oxygen levels, have been observed to produce significantly more PCDFs than PCDDs. researchgate.net In some studies, the amount of PCDFs formed during pyrolysis was up to 400 times greater than that of PCDDs.

Fuel Composition: The presence of specific compounds in the fuel can favor PCDF formation. For instance, the pyrolysis of polyvinyl chloride (PVC), a common plastic, is a known source of chlorine for PCDF formation.

Interactive Data Table: Influence of Catalysts on PCDD/PCDF Ratio

The following table summarizes the general influence of different catalysts on the PCDD/PCDF ratio, indicating which compound family is preferentially formed.

| Catalyst | Effect on PCDD/PCDF Ratio | Predominant Formation |

| Copper (Cu) compounds | Can vary, but often favors PCDF formation, especially in the absence of certain precursors | PCDF |

| Iron (Fe) compounds | Can also catalyze PCDF formation | PCDF |

| Presence of Chlorophenols | Can lead to higher PCDD formation under specific conditions | PCDD |

| Pyrolysis of Carbonaceous Material | Generally results in a low PCDD/PCDF ratio | PCDF |

Note: This table is a generalization from multiple studies. The actual ratio is highly dependent on the specific process conditions.

Bioaccumulation and Biomagnification of Polychlorinated Dibenzofurans in Ecological Food Webs

Mechanisms of PCDF Bioaccumulation in Aquatic Organisms

The accumulation of chemical substances in an organism from all possible routes of exposure, including water, diet, and sediment, is known as bioaccumulation. researchgate.net For aquatic organisms, this process is a critical determinant of the contaminant body burden. The bioaccumulation of PCDFs is influenced by a combination of the compound's chemical properties and the organism's physiology and ecology.

The uptake of contaminants from water can be understood as a partitioning process, where lipophilic compounds like PCDFs move from the aqueous phase into the lipid-rich tissues of an organism. nih.gov The rate of uptake is influenced by factors such as the organism's respiration rate and the contaminant's concentration in the water.

Dietary exposure is also a significant route for PCDF accumulation, particularly for organisms at higher trophic levels. researchgate.netdtic.mil The assimilation efficiency of PCDFs from ingested food contributes substantially to the total body burden. Studies on various persistent organic pollutants have shown that food is the main pathway for contaminant uptake in marine consumers. ifremer.fr The relative importance of aqueous versus dietary uptake can vary depending on the specific PCDF congener, the organism's feeding habits, and its position in the food web. dtic.mil

The accumulation of PCDFs is highly dependent on the specific congener, which is defined by the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. researchgate.netmdpi.com Different congeners exhibit different physical-chemical properties, such as lipophilicity (often expressed as the octanol-water partition coefficient, Kow), which in turn affects their bioaccumulation potential. uncst.go.ugresearchgate.net

For instance, research on a simplified laboratory food chain involving polychaetes and lobsters revealed congener-specific accumulation. osti.gov In that study, of the PCDFs investigated, only certain congeners, including 2,3,4,7,8-pentachlorodibenzofuran, were detected in lobster muscle and hepatopancreas tissues. osti.gov Similarly, a study on black-eared kites identified 2,3,4,7,8-penta-CDF as one of the three congeners that contributed most significantly to the total toxic equivalents (TEQs) in both liver and muscle tissues. nih.gov

The pattern of PCDF congeners found in organisms can also differ based on the species and their habitat. researchgate.net For example, differences in congener profiles have been observed between benthic and pelagic invertebrates and fish. researchgate.net Generally, congeners with moderate lipophilicity tend to have the highest bioaccumulation potential. A parabolic relationship has been observed for similar compounds, where bioaccumulation factors increase with Kow up to a certain point (e.g., log Kow of approximately 7) and then decrease for very hydrophobic compounds. uncst.go.ug

Table 1: PCDF Congeners Detected in Biota from Selected Studies This table is for illustrative purposes and shows examples of PCDF congeners that have been found to accumulate in organisms.

| PCDF Congener | Organism/Tissue | Study Finding | Reference |

| 2,3,4,7,8-Pentachlorodibenzofuran | Lobster (muscle and hepatopancreas) | Detected in tissues after exposure to contaminated sediment and food. | osti.gov |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | Lobster (muscle and hepatopancreas) | Detected in tissues after exposure to contaminated sediment and food. | osti.gov |

| 2,3,7,8-Tetrachlorodibenzofuran | Lobster (muscle and hepatopancreas) | Detected and biomagnified in tissues. | osti.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran | Black-eared kite (liver and muscle) | Major contributor to total TEQs. | nih.gov |

Biotransformation, or metabolism, is a process by which living organisms modify chemical compounds. longdom.org This process can play a crucial role in determining the persistence and toxicity of PCDFs by converting the parent compounds into more water-soluble metabolites that can be more easily excreted from the body. longdom.orgnih.gov The liver is a primary site for drug and xenobiotic metabolism. nih.gov

The cytochrome P450 (CYP) enzyme system, particularly the CYP1A family, is heavily involved in the metabolism of PCDF-related compounds like polychlorinated biphenyls (PCBs) and dioxins. wikipedia.orgnih.gov The efficiency of biotransformation is, however, highly specific to the congener, species, and tissue. nih.gov Generally, less chlorinated congeners are metabolized more readily than highly chlorinated ones. wikipedia.org

The ability of an organism to metabolize certain PCDF congeners can significantly reduce their tissue burden and bioaccumulation potential. Conversely, congeners that are resistant to biotransformation are more likely to persist and accumulate. nih.gov For example, studies in avian species suggest that the toxicokinetics of dioxin-related compounds, including PCDFs, are dependent on CYP1A expression, which can influence the sequestration of these compounds in the liver. nih.gov Therefore, species-specific differences in metabolic capacity are a key factor controlling the congener profiles observed in biota.

Trophic Transfer and Biomagnification of PCDFs in Higher Organisms

Trophic transfer is the movement of contaminants from one trophic level to the next through the food chain. researchgate.net When the concentration of a contaminant increases at successively higher levels in a food chain, the process is known as biomagnification. cimi.orgmdpi.com PCDFs, like other persistent and lipophilic pollutants, have the potential to biomagnify, leading to high concentrations in top predators. researchgate.netnih.gov

Due to their lipophilic nature, PCDFs preferentially partition into and accumulate in the adipose tissue (body fat) of organisms. wikipedia.orgnih.gov Adipose tissue serves as a long-term storage reservoir for these contaminants. nih.gov As organisms at one trophic level are consumed by predators at a higher trophic level, the stored PCDFs are transferred and subsequently accumulate in the predator's fat reserves.

This process can lead to a stepwise increase in PCDF concentrations at each level of the food web. The lipid content of an organism is a critical factor influencing the bioaccumulation of these compounds; organisms with higher fat content can store larger quantities of PCDFs. researchgate.netnih.gov Studies on related compounds have shown a positive correlation between lipid content and contaminant concentrations. researchgate.net The accumulation occurs in cells of adipose tissue (adipocytes), and studies have shown that even cells at an early stage of differentiation can accumulate these pollutants. nih.govncert.nic.in

The potential for a chemical to biomagnify is often quantified using the Biomagnification Factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey. researchgate.net A BMF value greater than 1 indicates that biomagnification is occurring.

Evidence for PCDF biomagnification has been observed in various food webs. A laboratory study demonstrated that 2,3,7,8-TCDF was biomagnified in both the muscle and hepatopancreas of lobsters that consumed contaminated polychaetes. osti.gov The BMFs for lobster hepatopancreas were generally higher than those for muscle tissue. osti.gov

However, the occurrence and magnitude of biomagnification are not uniform across all ecosystems or for all PCDF congeners. uncst.go.ug Some field studies have not observed significant trophic magnification for PCDD/Fs in certain aquatic food webs. uncst.go.ug The structure of the food web, the metabolic capabilities of the species involved, and the specific properties of the PCDF congeners all influence the extent of biomagnification. ifremer.fr For related compounds like PCBs, food web magnification factors have been found to be low in some stream ecosystems compared to marine and lake environments, and the predictive power of trophic position for individual congeners increases with their lipophilicity (Kow). researchgate.net

Table 2: Example Biomagnification Factors (BMFs) for PCDF Congeners This table provides examples from a specific laboratory study and is not representative of all food chains.

| PCDF Congener | Predator | Predator Tissue | BMF (lipid weight basis) | Finding | Reference |

| 2,3,7,8-TCDF | Lobster (Homarus americanus) | Hepatopancreas | >1 | Biomagnified compared to prey (polychaetes). | osti.gov |

| 2,3,7,8-TCDF | Lobster (Homarus americanus) | Muscle | >1 | Biomagnified compared to prey (polychaetes). | osti.gov |

Biomonitoring Applications for PCDF Contamination

The detection and monitoring of Polychlorinated Dibenzofurans (PCDFs) in the environment are critical for assessing ecological risk and implementing remediation strategies. Biomonitoring, which utilizes living organisms to assess environmental contamination, has emerged as a valuable approach for understanding the prevalence and effects of these persistent organic pollutants.

Use of Indicator Species (e.g., Fish, Polychaetes, Honeybees) for Environmental Surveillance

A variety of organisms are employed as indicator or sentinel species to monitor PCDF contamination. These species are chosen based on their ability to accumulate pollutants from their environment, their sensitivity to the toxic effects of these chemicals, and their ecological relevance.

Fish are widely used as bioindicators in aquatic environments due to their position in the food web and their capacity to bioaccumulate lipophilic compounds like 1,4,6,7,8-Pentachlorodibenzofuran. core.ac.uknih.govresearchgate.net Their tissues can be analyzed to determine the concentration of contaminants, providing an integrated measure of pollution over time. core.ac.uk For instance, studies have analyzed fish to detect a range of pollutants, including dioxins and furans, to assess potential risks to both wildlife and human health through fish consumption. epa.gov The liver, in particular, tends to accumulate higher concentrations of these compounds compared to muscle tissue. nih.govresearchgate.net The induction of certain enzymes, such as Cytochrome P450 1A (CYP1A), in fish is a well-established biomarker of exposure to dioxin-like compounds, including certain PCDFs. mdpi.com

Polychaetes , a class of annelid worms, are crucial components of benthic communities and are in constant contact with sediments, which often act as a sink for PCDFs. inidep.edu.arresearchgate.net Their sedentary nature and feeding habits make them excellent indicators of localized sediment contamination. inidep.edu.arresearchgate.net Studies have shown that polychaetes can accumulate PCDFs from contaminated sediments, and the pattern of congener accumulation can provide insights into the source of pollution. frontiersin.org For example, the polychaete Hediste diversicolor has been shown to preferentially accumulate less chlorinated PCDFs, such as 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF. frontiersin.org Some polychaete species are resistant to high levels of organic pollutants and can be used to assess the effects of these contaminants on life history traits. researchgate.netredalyc.org

Honeybees (Apis mellifera) and their products have gained recognition as effective bioindicators of environmental pollution. researchgate.netnih.gov Foraging bees cover large areas and collect nectar, pollen, and water, inadvertently accumulating pollutants from the air, soil, and plants. nih.gov These contaminants are then brought back to the hive and can be detected in various hive matrices, including wax and honey. researchgate.netmdpi.com This makes honeybees valuable for monitoring airborne and diffuse pollution over extensive areas. While more commonly used for monitoring pesticides and heavy metals, their application for persistent organic pollutants like PCDFs is an area of growing interest. researchgate.netmdpi.comelsevierpure.com

Interactive Data Table: Indicator Species for PCDF Monitoring

| Indicator Species | Environment | Monitored Matrix | Key Advantages |

| Fish | Aquatic (Freshwater and Marine) | Liver, Muscle Tissue | Integrate contaminant levels over time; represent a key exposure pathway to higher trophic levels, including humans. core.ac.ukepa.gov |

| Polychaetes | Marine and Estuarine Sediments | Whole Organism | Indicate localized sediment contamination; reflect bioavailability of sediment-bound contaminants. researchgate.netfrontiersin.org |

| Honeybees | Terrestrial | Honey, Wax, Pollen, Whole Bees | Cover large geographic areas; provide a composite sample of environmental pollutants. nih.govmdpi.com |

Correlation of Biota Concentrations with Environmental Levels

A critical aspect of biomonitoring is establishing a clear relationship between the concentration of a contaminant in an organism and the levels of that contaminant in the surrounding environment, such as sediment, water, or air. This correlation is essential for using indicator species to quantitatively assess environmental quality.

For aquatic organisms, the Biota-Sediment Accumulation Factor (BSAF) is a commonly used metric to describe the partitioning of a chemical between an organism and the sediment it inhabits. Studies on the polychaete Hediste diversicolor in the Venice Lagoon demonstrated that the homolog profiles of PCDD/Fs in their tissues differed from those in the sediment. frontiersin.org Specifically, the study found a significant and linearly decreasing trend of the BSAF with the increasing lipophilicity (logKow) of the congeners, indicating that less chlorinated congeners like 2,3,4,7,8-PeCDF were more readily accumulated compared to more highly chlorinated ones. frontiersin.org This suggests that factors beyond simple equilibrium partitioning, such as bioavailability and metabolic processes within the organism, influence the accumulation of specific PCDF congeners.

Similarly, research on honeybees has shown significant correlations between the residue concentrations of certain pesticides in bees and in environmental dust, suggesting that bees can be reliable indicators of local pesticide exposure. elsevierpure.com While specific data for this compound in this context is limited, the principle underscores the potential for developing quantitative relationships for other persistent organic pollutants.

The relationship between contaminant levels in biota and the environment is complex and influenced by various factors, including the chemical's properties (like its octanol-water partition coefficient, K(OW)), the organism's physiology and feeding strategy, and the characteristics of the environmental matrix. frontiersin.orgresearchgate.netsfu.ca Understanding these relationships is fundamental to the effective use of biomonitoring data for environmental assessment and management.

Ecotoxicological Research on Polychlorinated Dibenzofurans in Wildlife Populations

Effects on Avian Species and Reproductive Outcomes

No studies specifically investigating the effects of 1,4,6,7,8-Pentachlorodibenzofuran on avian species and their reproductive outcomes were identified. Research on other PCDF isomers, such as 2,3,4,7,8-PeCDF, has shown adverse effects on avian reproduction. cdnsciencepub.comcaymanchem.com

Impacts on Aquatic Ecosystems and Fish Health

Specific data on the impacts of this compound on aquatic ecosystems and fish health are not available. Studies on general PCDFs and other isomers like 1,2,3,7,8-PeCDF indicate that these compounds can be found in freshwater fish and have the potential for bioaccumulation. nih.govfrontiersin.orgcaymanchem.com

Research on Amphibian and Reptilian Responses to PCDF Exposure

There is no available research on the responses of amphibian and reptilian species to exposure specifically from this compound. The ecotoxicology of chemical contaminants in these species is a recognized area of study, but data for this particular compound is absent.

Sublethal Indicators and Biomarkers in Wildlife Ecotoxicology

No sublethal indicators or biomarkers have been specifically identified for this compound in wildlife. For other dioxin-like compounds, induction of cytochrome P450 enzymes, such as EROD (ethoxyresorufin-O-deethylase), is a common biomarker of exposure. caymanchem.comcaymanchem.com

Q & A

Q. How can computational modeling predict the aryl hydrocarbon receptor (AhR) binding affinity of 1,4,6,7,8-PeCDF?

- Methodological Answer : Use 3D-QSDAR consensus models combining partial least squares (PLS) and k-nearest neighbors (KNN) algorithms. Input parameters should include steric, electronic, and topological descriptors. For example, a study achieved a correlation coefficient (R²) of 0.89 by integrating molecular docking scores with experimental relative potency factors (REPs) .

Q. What is the significance of toxic equivalency factors (TEFs) for risk assessment of 1,4,6,7,8-PeCDF?

- Methodological Answer : TEFs are derived from WHO consensus, with 2,3,4,7,8-PeCDF assigned a TEF of 0.3 due to its high AhR binding potency. To contextualize risks, multiply the compound’s concentration by its TEF and sum with other dioxin-like compounds to calculate total toxic equivalency (TEQ). Note that TEFs for 1,2,3,7,8-PeCDF (0.03) are an order of magnitude lower, highlighting isomer-specific variability .

Q. How should chronic toxicity studies be designed to evaluate low-dose effects of 1,4,6,7,8-PeCDF?

- Methodological Answer : Implement subchronic (13-week) dietary exposure protocols in rodent models, with dose ranges spanning 0.01–10 µg/kg/day. Use exponential degree 4 models to fit non-linear dose-response data for endpoints like liver hypertrophy. Statistical analysis should employ BMD software (e.g., EPA’s BMDS) to estimate benchmark doses at 10% effect levels (BMD₁₀) .

Q. What methodologies are used by IARC to assess the carcinogenic potential of 1,4,6,7,8-PeCDF?

- Methodological Answer : IARC evaluates carcinogenicity through mechanistic studies (e.g., DNA adduct formation), epidemiological data, and animal bioassays. While 2,3,4,7,8-PeCDF is classified as a Group 1 carcinogen, 1,4,6,7,8-PeCDF lacks sufficient evidence and requires further study using transgenic rodent models or in vitro cell transformation assays .

Q. How can NHANES serum data inform human exposure assessments for 1,4,6,7,8-PeCDF?

- Methodological Answer : Analyze pooled serum samples via isotope dilution HRMS, with detection limits as low as 0.0677 pg/g. Geometric mean concentrations (e.g., 2.21 pg/g for 1,2,3,7,8-PeCDF in NHANES 2005–2006) should be adjusted for lipid content and compared to toxicity reference values (TRVs) derived from animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.